Cas no 905699-52-7 (N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide)

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a specialized organic compound featuring a chloro-methylphenyl moiety linked to an indole-derived sulfanylacetamide group. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the indole scaffold's prevalence in bioactive molecules. The chloro and methyl substituents may enhance lipophilicity and binding affinity, while the sulfanyl bridge could contribute to metabolic stability or reactivity. Its precise applications depend on further biochemical evaluation, but the compound's modular design allows for derivatization in drug discovery or material science. Handling requires standard precautions for halogenated and sulfur-containing compounds. Analytical characterization via NMR, HPLC, and mass spectrometry is recommended for purity assessment.
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide structure
905699-52-7 structure
商品名:N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
CAS番号:905699-52-7
MF:C17H15ClN2OS
メガワット:330.831801652908
CID:5801640

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-((1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
    • Acetamide, N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylthio)-
    • N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
    • インチ: 1S/C17H15ClN2OS/c1-11-6-7-12(8-14(11)18)20-17(21)10-22-16-9-19-15-5-3-2-4-13(15)16/h2-9,19H,10H2,1H3,(H,20,21)
    • InChIKey: OXYYDWXDPUXERT-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C(Cl)=C1)(=O)CSC1C2=C(NC=1)C=CC=C2

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 579.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.12±0.70(Predicted)

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0616-0351-2μmol
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
905699-52-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0616-0351-1mg
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
905699-52-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0616-0351-2mg
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
905699-52-7 90%+
2mg
$59.0 2023-05-17

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 関連文献

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N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamideに関する追加情報

N-(3-Chloro-4-Methylphenyl)-2-(1H-Indol-3-ylsulfanyl)acetamide: A Comprehensive Overview

N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide (CAS No. 905699-52-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the indole class and features a unique structural arrangement that includes a chlorinated and methylated phenyl group, an indole moiety, and an acetamide functional group. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The chemical structure of N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can be described as follows: it consists of an acetamide group attached to a sulfur atom, which is in turn bonded to an indole ring. The indole ring is further substituted with a 3-chloro-4-methylphenyl group. This intricate structure provides a basis for its potential biological activities and interactions with various biological targets.

Recent studies have highlighted the potential therapeutic applications of N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is in the field of cancer research. Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression. These findings suggest that N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide could be a potential lead compound for the development of novel anticancer drugs.

In addition to its anti-inflammatory and anticancer properties, N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has also been investigated for its neuroprotective effects. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This neuroprotective activity makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide have also been studied to evaluate its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to optimize its pharmacokinetic profile and assess its safety in preclinical models.

The synthesis of N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has been well-documented in the literature. One common synthetic route involves the reaction of 2-chloroacetyl chloride with 1H-indole to form 2-chloro-N-(1H-indol-3-ylmethyl)acetamide, followed by nucleophilic substitution with 3-chloroaniline to yield the final product. This synthetic method is efficient and scalable, making it suitable for large-scale production.

In conclusion, N-(3-Chloro-4-Methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide (CAS No. 905699-52-7) is a multifaceted compound with promising therapeutic potential in various areas such as anti-inflammatory, anticancer, and neuroprotective applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable candidate for further development in medicinal chemistry and pharmaceutical research.

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